Product packaging for Imidazo-[1,2-a]quinoxaline-2-methanol(Cat. No.:)

Imidazo-[1,2-a]quinoxaline-2-methanol

Cat. No.: B8332771
M. Wt: 199.21 g/mol
InChI Key: AVRWNFPCAWBMNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Imidazo-[1,2-a]quinoxaline-2-methanol is a chemical compound of significant interest in medicinal chemistry and drug discovery, belonging to a class of heterocycles known for diverse biological activities. Researchers are particularly focused on imidazoquinoxaline derivatives for their potent anti-cancer properties. Preclinical studies on related compounds have demonstrated promising in vitro activity against human melanoma cell lines, with some derivatives showing significantly greater potency than established chemotherapeutic agents . The mechanism of action for this compound class is an active area of investigation, with evidence suggesting that certain derivatives act as selective inhibitors of the IκB kinase (IKK) complex, thereby blocking the NF-κB signaling pathway, which is a critical regulator of cell survival and proliferation in cancers . Beyond oncology, the imidazoquinoxaline scaffold has also shown potential in other therapeutic areas. Recent research has highlighted the design and synthesis of novel derivatives that exhibit broad-spectrum antifungal activities against various phytopathogenic fungi, in some cases outperforming commercially available fungicides . This opens avenues for agricultural research. Furthermore, historical patent literature indicates that structurally related compounds have been investigated for anti-allergic applications . As a building block, this compound, with its reactive methanol group, offers a versatile handle for further chemical modification and the development of new derivatives for biological evaluation . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9N3O B8332771 Imidazo-[1,2-a]quinoxaline-2-methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

IUPAC Name

imidazo[1,2-a]quinoxalin-2-ylmethanol

InChI

InChI=1S/C11H9N3O/c15-7-8-6-14-10-4-2-1-3-9(10)12-5-11(14)13-8/h1-6,15H,7H2

InChI Key

AVRWNFPCAWBMNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC3=NC(=CN23)CO

Origin of Product

United States

Biological Activities and Pharmacological Relevance of Imidazo 1,2 a Quinoxaline Derivatives

Antineoplastic Activities and Preclinical Evaluation

Imidazo[1,2-a]quinoxaline (B3349733) derivatives have emerged as a promising scaffold in the development of anticancer agents. Their biological significance is primarily rooted in their antineoplastic properties, which have been extensively studied in preclinical settings. These compounds have demonstrated potent activity against a variety of cancer types, operating through mechanisms that target key pathways involved in cancer cell proliferation and survival.

In Vitro Cytotoxic Activities against Diverse Cancer Cell Lines

The cytotoxic effects of imidazo[1,2-a]quinoxaline derivatives have been documented across a wide spectrum of human cancer cell lines. Research has consistently shown their ability to inhibit the growth of tumors originating from different tissues.

Notably, a series of non-covalent imidazo[1,2-a]quinoxaline-based compounds demonstrated excellent antiproliferative activity against cell lines such as A549 (non-small cell lung cancer), HCT-116 (colon cancer), and MDA-MB-231 (breast cancer). nih.govresearchgate.net One particular compound, 1A2 , showed significant cytotoxicity against MCF-7 and MDA-MB-231 (breast), HCT-116 (colon), and A549 (lung) cell lines. mdpi.com

In studies focused on melanoma, a class of these derivatives known as Imiqualines has shown remarkable potency. The first generation included compounds EAPB0203 and EAPB0503 , which displayed significant in vitro cytotoxic activity against the A375 human melanoma cell line. researchgate.netnih.govresearchgate.net A second generation of these compounds, including EAPB02302 and EAPB02303 , proved to be even more active against the same cell line. nih.govmdpi.com For instance, EAPB02303 was found to be approximately 40 times more potent in its cytotoxic activity than the first-generation lead compound, EAPB0503 . researchgate.net Further modifications, such as grafting amino acids onto the core structure, yielded derivatives like 9d , 11a , and 11b , which retained cytotoxic activities comparable to the first-generation Imiqualines. nih.govmdpi.com

Additionally, certain derivatives have shown significant inhibitory potential against the gefitinib-resistant NSCLC cell line H1975. nih.govresearchgate.net Specifically, compounds 6b , 7j , and 9a exhibited potent growth inhibitory activity against H1975 cells, proving more effective than gefitinib. mdpi.com

Below is a summary of the in vitro cytotoxic activities of selected Imidazo[1,2-a]quinoxaline derivatives.

CompoundCell LineCancer TypeIC50 (µM)
1A2 A549Non-Small Cell Lung5.44
HCT-116Colon5.87
MDA-MB-231Breast (Triple-Negative)6.11
6b H1975Non-Small Cell Lung (Gefitinib-Resistant)3.65
7j H1975Non-Small Cell Lung (Gefitinib-Resistant)8.53
9a H1975Non-Small Cell Lung (Gefitinib-Resistant)5.0
EAPB0203 A375Melanoma1.57
EAPB0503 A375Melanoma0.20
EAPB02302 A375Melanoma0.06
EAPB02303 A375Melanoma0.01
9d A375Melanoma0.128
11a A375Melanoma0.403
11b A375Melanoma0.584

Mechanistic Investigations of Anticancer Action

The anticancer effects of imidazo[1,2-a]quinoxaline derivatives are attributed to their interaction with several key cellular targets and pathways that are crucial for cancer cell growth and survival.

A primary mechanism of action for many imidazo[1,2-a]quinoxaline derivatives is the inhibition of protein kinases, which are critical regulators of cell signaling. ekb.eg The Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase often overexpressed in various cancers, is a key target. nih.govnih.gov

A series of these compounds were specifically designed as non-covalent EGFR inhibitors. nih.gov Five compounds in this series—6b , 7h , 7j , 9a , and 9c —were identified as potent inhibitors of wild-type EGFR (EGFRWT), with IC50 values comparable to the established EGFR inhibitor erlotinib. nih.govmdpi.com Further investigation into structural analogues revealed that compounds 5h and 5l also exhibited dose-dependent inhibition of phosphorylation mediated by EGFR. nih.gov The molecular design of these compounds often involves creating a structure that can fit into the ATP-binding domain of the EGFR kinase, thereby competitively inhibiting its activity. mdpi.com While EGFR is a well-documented target, the broader family of quinoxalines has been investigated for activity against other kinases, though specific inhibition of Bruton's Tyrosine Kinase (BTK) by imidazo[1,2-a]quinoxaline derivatives is less characterized in the available literature.

By inhibiting key signaling pathways, imidazo[1,2-a]quinoxaline derivatives effectively halt cellular proliferation and disrupt the normal progression of the cell cycle in cancer cells. The cell cycle is a series of events that leads to cell division and replication; arresting this process is a common strategy for anticancer drugs.

Beyond halting proliferation, imidazo[1,2-a]quinoxaline derivatives are capable of inducing programmed cell death, or apoptosis, in cancer cells. Apoptosis is a natural and orderly process of cell suicide that is often dysregulated in cancer, allowing for uncontrolled cell growth.

Several studies have confirmed the pro-apoptotic effects of this class of compounds. Treatment of A549 lung cancer cells with compound 6b was shown to lead to cancer cell death via apoptosis. mdpi.com The Imiqualine derivatives EAPB0203 and EAPB0503 were also found to induce the intrinsic apoptotic pathway, which involves the mitochondria. researchgate.net Further evidence comes from the derivative RA-22 , which was shown to induce apoptosis in MDA-MB-231 and HCT-116 cells by downregulating the expression of anti-apoptotic proteins. researchgate.net This induction of apoptosis is a crucial component of their therapeutic potential, as it leads to the direct elimination of cancer cells.

The anticancer activity of imidazo[1,2-a]quinoxaline derivatives also involves the modulation of other fundamental cellular processes, including mitochondrial function and cellular redox balance.

The intrinsic pathway of apoptosis is closely linked to mitochondrial integrity. The derivative 6b was found to alter mitochondrial permeability by decreasing the mitochondrial membrane potential in A549 cells. mdpi.com A loss of mitochondrial membrane potential is a key step in the initiation of apoptosis. researchgate.net This effect was also observed with the Imiqualine compounds EAPB0203 and EAPB0503 . researchgate.net Furthermore, compound 6b was reported to affect redox modulation, suggesting it can alter the balance of reactive oxygen species (ROS) within the cancer cells, which can contribute to the induction of cell death. nih.govresearchgate.net Another study noted that derivatives 4D and 4E could alter intracellular ROS levels, leading to apoptosis. researchgate.net

Efficacy Assessment in In Vivo Xenograft Models

Derivatives of the imidazo[1,2-a]quinoxaline scaffold have demonstrated notable anti-tumor activity in several in vivo xenograft models. These studies underscore the potential of this chemical class in oncology.

One derivative, referred to as EAPB02303, was shown to reduce both the size and weight of A375 human melanoma xenografts in a dose-dependent manner. nih.gov The observed anti-tumor effect was correlated with a low mitotic index within the tumor tissue. nih.gov In a separate study, another analogue, EAPB0203, also showed a significant decrease in tumor size in M4Be melanoma xenografted athymic mice when compared to vehicle control and standard chemotherapy treatments.

The anti-cancer potential of this scaffold extends beyond melanoma. A non-covalent imidazo[1,2-a]quinoxaline-based Epidermal Growth Factor Receptor (EGFR) inhibitor, compound 6b, was evaluated in an A549 human non-small cell lung cancer xenograft model. mdpi.com Administration of compound 6b resulted in a significant abolishment of tumor growth and an improved survival profile in the treated mice compared to the control group. mdpi.com Histological examination of the tumor tissues from treated mice revealed cancer cell cytotoxicity characterized by cytoplasmic destruction.

Table 1: Efficacy of Imidazo[1,2-a]quinoxaline Derivatives in Xenograft Models To display the data, click the button below.

Show Data
Compound Cancer Type Xenograft Model Key Findings
EAPB02303 Human Melanoma A375 Dose-dependent reduction in tumor size and weight. nih.gov
EAPB0203 Human Melanoma M4Be Significant decrease in tumor size.
Compound 6b Human Lung Cancer A549 Significant abolishment of tumor growth; improved survival. mdpi.com

Antifungal Activities

Research into novel agricultural fungicides has identified imidazo[1,2-a]quinoxaline derivatives as promising candidates. A variety of compounds from this class have been synthesized and evaluated for their activity against a panel of ten typical phytopathogenic fungi, demonstrating a broad spectrum of fungicidal activity. nih.gov

Among the pathogens tested, Valsa mali and Botrytis cinerea strains showed the highest susceptibility, with several derivatives exhibiting EC₅₀ values in the range of 1.4-27.0 μg/mL. nih.gov Specific derivatives, such as compounds 5c and 5f, displayed particularly potent inhibitory effects against Valsa mali and Fusarium solani, respectively. nih.govresearchgate.net The in vitro antifungal activity of some of these compounds was found to be more pronounced than that of commercially available fungicides like chlorothalonil and hymexazol. nih.gov

Table 2: Antifungal Activity of Lead Imidazo[1,2-a]quinoxaline Derivatives against Phytopathogenic Fungi To display the data, click the button below.

Show Data
Compound Fungal Species EC₅₀ (μg/mL)
5c Valsa mali 5.6 nih.gov
5f Fusarium solani 5.1 nih.govresearchgate.net

Preliminary mechanistic studies suggest that the imidazo[1,2-a]quinoxaline skeleton exerts its antifungal effects through multiple modes of action. The primary proposed mechanisms involve the disruption of key fungal growth and development processes. nih.govresearchgate.net These include the interference with hyphal differentiation, the inhibition of spore germination, and the disruption of germ tube growth. nih.govresearchgate.net By affecting these fundamental stages of the fungal life cycle, these compounds can effectively control the proliferation of phytopathogenic fungi.

While the activity of imidazo[1,2-a]quinoxaline derivatives against plant pathogens is well-documented, their efficacy against human fungal pathogens is less explored. Studies on related but structurally distinct heterocyclic systems have shown some promise. For instance, certain imidazo[4,5-g]quinoxaline derivatives have been reported to exhibit moderate to weak antifungal activity against human pathogens such as Candida albicans, Aspergillus flavus, and Aspergillus niger. nih.gov However, specific data on the activity of the imidazo[1,2-a]quinoxaline scaffold against common human fungal pathogens like Candida albicans, Candida tropicalis, or Candida glabrata remains limited, indicating an area for future investigation.

Immunomodulatory Properties

The imidazo[1,2-a]quinoxaline scaffold holds potential for immunomodulatory activity, partly due to its structural similarity to known immune response modifiers. Several analogues have been developed and compared to imiquimod, a potent Toll-like receptor 7 (TLR7) agonist used clinically for its immunomodulatory and anti-tumor effects. nih.gov

Toll-like receptors, particularly TLR7 and TLR8, are key components of the innate immune system that recognize pathogen-associated molecular patterns. Activation of these receptors can trigger a cascade of immune responses. Research on the closely related imidazo[1,5-a]quinoxaline isomer has shown that derivatives can act as selective TLR7 antagonists, thereby modulating the NF-κB signaling pathway. researchgate.netnih.gov This suggests that the broader imidazoquinoxaline family can interact with these crucial immune receptors. The ability to function as either agonists or antagonists at TLR7 and TLR8 highlights the potential for this class of compounds to be developed into sophisticated immunomodulatory drugs for a range of conditions, including infectious diseases, cancer, and autoimmune disorders. researchgate.net

Antiallergic Potential

The potential of imidazo[1,2-a]quinoxaline derivatives as antiallergic agents has also been an area of investigation. A study focused on the synthesis and oral antiallergic activity of carboxylic acid derivatives of imidazo[1,2-a]quinoxalines, indicating that this scaffold has been explored for its capacity to mitigate allergic reactions. acs.org

A potential mechanism for this antiallergic activity may involve the inhibition of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that plays a critical role in the inflammatory cascade associated with allergic conditions. Other research efforts have focused on the design and synthesis of novel imidazo[1,2-a]quinoxaline derivatives specifically as PDE4 inhibitors. nih.gov By inhibiting PDE4, these compounds can increase intracellular levels of cyclic AMP (cAMP), which in turn suppresses the activity of inflammatory cells like mast cells and basophils, key players in the allergic response.

Phosphodiesterase Enzyme Inhibition and Related Biological Effects

There is no specific information available in the reviewed literature regarding the phosphodiesterase (PDE) enzyme inhibition activity of Imidazo-[1,2-a]quinoxaline-2-methanol. Studies on the broader class of imidazo[1,2-a]quinoxalines have indicated that certain derivatives can act as PDE inhibitors. For instance, some have been assessed for their inhibitory activity on isoenzymes like PDE4. nih.gov However, these findings are related to other substituted derivatives and cannot be directly attributed to this compound. Without dedicated research on this specific compound, its potential effects on phosphodiesterase enzymes remain uncharacterized.

Other Reported Pharmacological Activities (e.g., antimicrobial, antiviral, anti-inflammatory)

A thorough search of scientific databases and publications did not yield any specific studies detailing the antimicrobial, antiviral, or anti-inflammatory properties of this compound.

The broader imidazo[1,2-a]quinoxaline scaffold has been investigated for these activities. For example, various derivatives have been synthesized and evaluated for their potential as:

Antimicrobial agents : Some imidazo[1,5-a]quinoxaline derivatives have demonstrated bacteriostatic and fungistatic activities. nih.gov

Antiviral agents : The quinoxaline (B1680401) core, a component of the imidazo[1,2-a]quinoxaline structure, is found in compounds investigated for antiviral properties against a range of viruses. nih.govnih.gov

Anti-inflammatory agents : The anti-inflammatory potential of related heterocyclic systems has been noted in the scientific literature.

Due to the absence of specific research data for this compound, no data tables can be generated for its biological activities.

Structure Activity Relationship Sar Analysis for Imidazo 1,2 a Quinoxaline Derivatives

Elucidation of Key Structural Features Critical for Biological Efficacy

The biological activity of imidazo[1,2-a]quinoxaline (B3349733) derivatives is governed by the core heterocyclic scaffold and the nature of the substituents at various positions. The fused imidazole (B134444) and quinoxaline (B1680401) rings create a unique electronic and steric environment that is fundamental to their interaction with biological targets.

For anticancer activity, particularly as tubulin polymerization inhibitors, the pharmacophore model of imidazo[1,2-a]quinoxaline derivatives includes a hydrogen bond donor, a hydrogen bond acceptor, a hydrophobic group, and an aromatic ring. nih.gov This arrangement allows for effective binding within the colchicine-binding site of tubulin. nih.govresearchgate.net

In the context of kinase inhibition, the imidazo[1,2-a]quinoxaline core serves as a critical scaffold. For instance, in the inhibition of the Src-family kinase p56(Lck), the core heterocycle is an absolute requirement for activity. nih.gov Similarly, for epidermal growth factor receptor (EGFR) inhibition, the imidazo[1,2-a]quinoxaline template is a key feature. mdpi.com Docking studies have shown that this core can align with key residues in the ATP-binding pocket of kinases, such as Met790 in mutant EGFR. mdpi.com

Specific substitutions have been identified as being critical for efficacy against different targets. For instance, a benzylidene amino functionality has been shown to be a potent feature for EGFR inhibitors. mdpi.com In the case of phosphodiesterase 4 (PDE4) inhibitors, a methylamino group at position 4 and a weakly hindered group at position 1 are important for potent inhibitory properties. researchgate.netresearchgate.net Furthermore, studies have indicated that electron-donating groups on the imidazole ring generally enhance biological activity.

Systematic Evaluation of Substituent Effects on Potency and Selectivity

The potency and selectivity of imidazo[1,2-a]quinoxaline derivatives can be finely tuned by systematic modifications of the substituents on the heterocyclic core. The effects of these substitutions have been explored for various biological activities, most notably as anticancer agents and kinase inhibitors.

For activity against melanoma cell lines, substitutions at positions 1 and 4 are particularly significant. For example, the compound EAPB0203, which has a phenethyl group at position 1 and a methylamine (B109427) at position 4, has demonstrated high cytotoxic activity against the A375 melanoma cell line. researchgate.net The introduction of a 1-(3,4-dihydroxyphenyl) moiety at position 1 has also been explored to enhance hydrophilicity while maintaining potent anticancer effects. nih.gov Screening of various substituents on the quinoxaline moiety and replacement of the methylamine at position 4 with other alkylamino or alkyloxy groups have been shown to influence the biological activity. nih.gov

A study on non-covalent EGFR inhibitors based on the imidazo[1,2-a]quinoxaline scaffold has provided detailed insights into the effects of substituents. The presence of a benzylidene amino functionality was generally found to be important for potent EGFR inhibition. The nature and position of substituents on the phenyl rings attached to the core significantly impact the inhibitory activity. For instance, trimethoxy substitutions on the phenyl ring at position 4 and on the benzylidene moiety led to potent EGFR inhibition. The saturation of the imidazole ring to form dihydroimidazo[1,2-a]quinoxalines generally resulted in decreased potency compared to their aromatic counterparts. mdpi.com

Table 1: Effect of Substituents on EGFRWT Inhibitory Activity of Imidazo[1,2-a]quinoxaline Derivatives. mdpi.com
CompoundSubstituent at C4Substituent at C1-NIC50 (nM)
6b3,4,5-trimethoxyphenyl(E)-((3,4,5-trimethoxybenzylidene)amino)211.22
7h4-chlorophenyl(E)-((3,4,5-trimethoxybenzylidene)amino)222.21
7j4-methoxyphenyl(E)-((3,4,5-trimethoxybenzylidene)amino)193.18
9a3,4,5-trimethoxyphenyl(E)-((4-(dimethylamino)benzylidene)amino)223.32
9c3,4-dimethoxyphenyl(E)-((4-(dimethylamino)benzylidene)amino)221.53
Erlotinib (Control)N/A221.03

For inhibition of the I-kappa B kinase (IKK), specific imidazo[1,2-a]quinoxaline derivatives have shown potent and selective activity against IKK2. nih.gov In the case of Lck inhibitors, an optimal 2,6-disubstituted aniline (B41778) group was found to be a key determinant of potency. nih.gov For PDE4 inhibition, a methylamino group at position 4 and a weakly hindered group at position 1 are crucial for high potency. researchgate.netresearchgate.net Specifically, 4-(methylamino)imidazo[1,2-a]quinoxaline-2-carbonitrile (B1247962) exhibited significant relaxant activity on smooth muscle, comparable to its imidazo[1,2-a]pyrazine (B1224502) analogue. nih.gov

Strategies for Optimizing Pharmacological Profiles through Chemical Modification (e.g., water solubility, lipophilicity)

A significant challenge in the development of imidazo[1,2-a]quinoxaline derivatives as therapeutic agents is their often poor water solubility, which can limit their bioavailability and clinical utility. To address this, chemical modifications have been explored to optimize their pharmacological profiles, particularly by improving water solubility and modulating lipophilicity.

One effective strategy has been the conjugation of amino acids to the imidazo[1,2-a]quinoxaline scaffold. This approach aims to increase the hydrophilicity of the molecule without significantly compromising its cytotoxic activity. A study involving the grafting of various amino acids to position 4 of the heterocycle demonstrated that this modification can lead to more soluble compounds. For instance, the introduction of amino acids with polar side chains can enhance aqueous solubility. The choice of the amino acid and the length of the linker can be modulated to balance the improvement in solubility with the retention of biological activity. nih.gov

The table below illustrates the impact of grafting different amino acids to the imidazo[1,2-a]quinoxaline core on the calculated logP (cLogP), theoretical water solubility, and cytotoxic activity against the A375 human melanoma cell line.

Table 2: Physicochemical Properties and Cytotoxic Activity of Amino Acid-Grafted Imidazo[1,2-a]quinoxaline Derivatives. nih.gov
CompoundGrafted Amino Acid DerivativecLogPTheoretical Water Solubility (mg/mL) at pH 7.4IC50 (nM) on A375 cells
EAPB0503 (Lead)N/A (has a methylamine at position 4)4.482.60 x 10-3200
11aL-Alanine derivative3.323.34 x 10-2404
11bL-Valine derivative4.011.11 x 10-2461
11dL-Lysine derivative3.584.34 x 10-3673
11gL-Aspartic acid derivative2.671.18 x 10-11101

Another strategy to improve the pharmacological profile involves removing metabolically labile sites. For example, replacing a metabolically "soft" N-alkyl group with a more stable aryl moiety can enhance the metabolic stability of the compound. mdpi.com

Advanced Computational and Theoretical Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, enabling the characterization of binding modes and affinities. abjournals.orgnih.gov This method is instrumental in the virtual screening of chemical libraries and in understanding the structural basis of ligand-target interactions for imidazo[1,2-a]quinoxaline (B3349733) derivatives. abjournals.org

Binding Mode Predictions at Receptor Active Sites (e.g., EGFR, c-Met kinase, VEGFR-2)

Molecular docking studies have been crucial in predicting how imidazo[1,2-a]quinoxaline-based compounds interact with the active sites of key oncogenic protein kinases.

Epidermal Growth Factor Receptor (EGFR): For non-covalent imidazo[1,2-a]quinoxaline-based inhibitors, docking simulations have been performed to understand their binding modes within both wild-type and mutant EGFR kinase domains. mdpi.comnih.gov In a study involving a representative inhibitor (compound 6b), flexible docking into the active site of the gefitinib-resistant EGFRL858R/T790M mutant (PDB: 5C8K) revealed that the core of the imidazo[1,2-a]quinoxaline molecule aligns with the mutant gatekeeper residue, Methionine 790, at a distance of 4.40 Å. mdpi.comnih.gov This type of aryl-methionine interaction is a known feature in kinase-inhibitor binding. mdpi.comnih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): The quinoxaline (B1680401) nucleus is a key feature in the design of VEGFR-2 inhibitors, which play a critical role in cancer-related angiogenesis. ekb.eg Docking studies on quinoxaline derivatives with the VEGFR-2 active site (PDB ID: 2OH4) have shown that these compounds establish significant binding interactions with key amino acid residues within the receptor. ekb.eg

Affinity Scoring and Ranking of Analogues

A primary output of molecular docking is a scoring function that estimates the binding affinity, allowing for the ranking of different analogues. These scores, typically expressed in kcal/mol, help prioritize compounds for synthesis and biological evaluation.

In studies of imidazo[1,2-a]quinoxaline derivatives targeting tubulin, compounds were ranked based on their glide scores, with values such as -9.486 kcal/mol and -9.546 kcal/mol indicating strong predicted affinity for the colchicine-binding site. mdpi.com Similarly, docking of quinoxaline-based compounds against the VEGFR-2 active site yielded high affinity values, with some derivatives showing scores of -15.63 and -17.11 Kcal/mol. ekb.eg These scoring methods allow for the systematic evaluation of how different substituents on the core scaffold influence target binding.

Table 1: Examples of Predicted Binding Affinities for Imidazo[1,2-a]quinoxaline Analogues and Related Compounds Against Various Targets
Compound SeriesTarget ProteinScoring MethodPredicted Affinity (kcal/mol)Reference
Imidazo[1,2-a]quinoxaline Derivative (1E8)TubulinGlide Score-9.546 mdpi.com
Imidazo[1,2-a]quinoxaline Derivative (1E3)TubulinGlide Score-9.486 mdpi.com
Quinoxaline Derivative (III)VEGFR-2Docking Score-15.63 ekb.eg
Quinoxaline Derivative (IV)VEGFR-2Docking Score-17.11 ekb.eg

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the complex over time. The protocol for MD simulations typically involves placing the docked complex in a solvated environment, neutralizing the system with ions, and performing energy minimization. This is followed by equilibration phases (NVT and NPT ensembles) and a final production run, which can extend for nanoseconds, to simulate the natural movements of the system. For imidazo[1,2-a]quinoxaline derivatives, MD simulations are used to validate the stability of the binding poses predicted by docking and to analyze the persistence of key interactions, such as hydrogen bonds, with receptor residues. mdpi.com

Quantum Chemical Investigations on Electronic Properties and Reactivity

Quantum chemical methods, such as Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of molecules. abjournals.org These studies are used to optimize the three-dimensional structures of imidazo[1,2-a]quinoxaline derivatives and to calculate various molecular descriptors that govern their reactivity and stability. abjournals.org

Key properties analyzed include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical parameter, as a smaller gap often corresponds to higher chemical reactivity. These calculations help in understanding the electronic aspects of how these molecules interact with biological targets and can guide the design of derivatives with enhanced activity. researchgate.net

High-Throughput Omics Approaches for Comprehensive Mechanistic Elucidation

To gain a broader understanding of the cellular impact of imidazo[1,2-a]quinoxaline compounds beyond direct target inhibition, high-throughput omics technologies are utilized. These approaches provide a global view of changes in genes, proteins, and their modifications.

Transcriptomics: This analysis measures the expression levels of thousands of genes simultaneously. A transcriptomic analysis was used to elucidate the mechanism of action for EAPB02303, a derivative of 1-(3,4-dihydroxyphenyl)imidazo[1,2-a]quinoxaline. nih.gov The results demonstrated that its mechanism is distinctly different from a panel of 12 well-known anticancer drugs, highlighting a novel mode of action for this class of compounds in treating melanoma. nih.gov

Proteomics and Phosphoproteomics: These methods involve the large-scale study of proteins and their phosphorylation states within a cell. nih.govbiorxiv.org By analyzing how the proteome and phosphoproteome change in response to treatment with an imidazo[1,2-a]quinoxaline derivative, researchers can identify affected signaling pathways and uncover downstream effects of target engagement. nih.gov This provides a comprehensive mechanistic picture, linking the initial ligand-target interaction to the ultimate cellular phenotype. biorxiv.org

Future Research Directions and Therapeutic Prospects

Development of Next-Generation Imidazo[1,2-a]quinoxaline-Based Therapeutic Agents

The development of next-generation therapeutic agents from the imidazo[1,2-a]quinoxaline (B3349733) scaffold is a key area of future research, aimed at enhancing potency, selectivity, and safety. Initial studies have led to the creation of "imiqualines," a family of imidazo[1,2-a]quinoxalines with notable antiproliferative effects on melanoma cell lines. researchgate.net The evolution from first to second-generation compounds has demonstrated a significant leap in efficacy, with newer derivatives exhibiting cytotoxic activities in the low nanomolar range. nih.gov

A crucial aspect of this evolution is the strategic modification of the core structure to refine the mechanism of action. For instance, some first-generation anticancer compounds were found to inhibit tubulin polymerization. nih.gov While effective, this can lead to off-target effects. Newer molecules, such as EAPB02303, have been engineered to be highly potent against melanoma without significantly affecting tubulin, suggesting a more specific and potentially safer mechanism of action. nih.gov

Future work will likely focus on extensive structure-activity relationship (SAR) studies to guide the design of these advanced agents. Research has already shown that specific substitutions on the quinoxaline (B1680401) ring are critical for biological activity. nih.gov For example, studies on phosphodiesterase type 4 (PDE4) inhibitors highlighted the importance of a methylamino group at position 4 and a minimally hindered group at position 1 for potent inhibitory properties. researchgate.net Similarly, for EGFR inhibitors, compounds with a benzylidene amino functionality have generally shown higher potency. mdpi.com By systematically exploring different substituents at various positions, researchers can fine-tune the molecules to maximize their interaction with the intended biological target while minimizing off-target activity.

Table 1: Cytotoxic Activity of Selected Imidazo[1,2-a]quinoxaline "Imiqualine" Derivatives against A375 Human Melanoma Cells
CompoundGenerationKey Structural FeatureIC₅₀ (nM)Tubulin Inhibition
EAPB0203First1-(2-phenylethyl) group1570Yes
EAPB0503First1-(3-methoxyphenyl) group200Yes
EAPB02303Second1-(3,4-dihydroxyphenyl) group10No

Exploration of Novel Therapeutic Indications and Molecular Targets

The versatility of the imidazo[1,2-a]quinoxaline scaffold allows for its application across a wide range of diseases. While much of the focus has been on oncology, particularly melanoma, the identified molecular targets suggest a much broader therapeutic potential. nih.govnih.gov

Currently known molecular targets for this class of compounds include:

Epidermal Growth Factor Receptor (EGFR): A well-established target in various cancers, including non-small cell lung cancer (NSCLC), breast, and colon cancer. mdpi.com Imidazo[1,2-a]quinoxaline derivatives have been developed as potent non-covalent EGFR inhibitors, showing efficacy against both wild-type and drug-resistant mutant forms of the enzyme. mdpi.comnih.gov

Phosphodiesterase 4 (PDE4): An enzyme involved in inflammatory pathways. Inhibitors of PDE4 have therapeutic applications in diseases like asthma and chronic obstructive pulmonary disease (COPD). researchgate.net

Tubulin: A critical component of the cellular cytoskeleton and a target for many classic chemotherapy drugs. While newer derivatives are being designed to avoid this target to reduce toxicity, the potent antitubulin activity of some imidazo[1,2-a]quinoxalines remains an area of interest. nih.govsemanticscholar.org

IκB kinase (IKK) and Lymphocyte-specific protein tyrosine kinase (LCK): These kinases are involved in immune response and signaling pathways, suggesting potential applications in inflammatory and autoimmune diseases. mdpi.com

Future research will undoubtedly focus on validating these targets and exploring new ones. Transcriptomic analysis of cells treated with compounds like EAPB02303 has already revealed a mechanism of action distinct from known anticancer drugs, pointing to the existence of novel molecular targets. nih.gov Furthermore, recent studies have demonstrated the potential of imidazo[1,2-a]quinoxaline derivatives as agricultural antifungal agents against various phytopathogenic fungi. nih.govresearchgate.net This opens up an entirely new field of application. The structural similarity to other biologically active nitrogen-fused heterocycles also suggests potential antiviral and antibacterial applications that are yet to be thoroughly investigated. mdpi.com

Table 2: EGFR Inhibitory Activity of Representative Imidazo[1,2-a]quinoxalines
CompoundTargetIC₅₀ (nM)Activity in Gefitinib-Resistant H1975 Cells (IC₅₀)
6bEGFRWT211.223.65 µM
7jEGFRWT193.188.53 µM
9aEGFRWT223.325.0 µM
Erlotinib (Control)EGFRWT221.03N/A
Gefitinib (Control)EGFRWTN/A> 20 µM

Innovation in Sustainable Synthetic Methodologies and Chemical Biology Approaches

The advancement of imidazo[1,2-a]quinoxaline-based therapeutics is also dependent on the development of efficient and environmentally friendly synthetic methods. Traditional multi-step syntheses can be time-consuming and generate significant waste. Modern approaches are focusing on "green chemistry" principles to streamline the production of these complex molecules. ekb.eg

Innovations in this area include:

Microwave-assisted synthesis: This technique can dramatically reduce reaction times and improve yields, as demonstrated in the synthesis of analogues for anti-melanoma activity. nih.gov

One-pot and multicomponent reactions: These strategies improve efficiency by combining multiple synthetic steps into a single procedure, reducing the need for purification of intermediates. researchgate.net

Sustainable catalysis: There is a move towards using less toxic and more sustainable catalysts. For example, iodine-DMSO has been used as a green catalytic system, and methods are being developed that are transition-metal-free, offering a more environmentally benign alternative to traditional cross-coupling reactions. researchgate.netresearchgate.net

In parallel, chemical biology approaches are essential for elucidating the mechanisms of action of these compounds. The development of derivatives with carefully modified structures can be used as chemical probes to identify binding partners and understand their effects on cellular pathways. As seen with EAPB02303, transcriptomic analysis can provide an unbiased, genome-wide view of the cellular response to a compound, helping to pinpoint its molecular target and mechanism. nih.gov

Integration of Computational Chemistry and Experimental Research for Rational Drug Design

The synergy between computational chemistry and experimental research is accelerating the discovery and optimization of new drugs. openmedicinalchemistryjournal.com This integrated approach, known as rational drug design, is being increasingly applied to the imidazo[1,2-a]quinoxaline scaffold.

Computational techniques play a vital role at multiple stages of the drug discovery process:

Target Identification and Validation: Computational tools can help identify potential binding sites on proteins of interest.

Virtual Screening and Molecular Docking: These methods allow researchers to screen large libraries of virtual compounds to predict which ones are most likely to bind to a specific target. openmedicinalchemistryjournal.comabjournals.org For example, docking studies have been used to understand how imidazo[1,2-a]quinoxaline derivatives bind to the active site of both wild-type and mutant EGFR, as well as the colchicine-binding site of tubulin. mdpi.comnih.gov This provides crucial insights into the specific molecular interactions that drive activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structure of a compound and its biological activity. abjournals.org By building and validating QSAR models for a series of imidazo[1,2-a]quinoxaline derivatives, researchers can predict the activity of new, unsynthesized compounds and prioritize the most promising candidates for synthesis and testing. abjournals.orgniscair.res.inresearchgate.net

This iterative cycle of computational prediction followed by experimental validation allows for a more focused and efficient drug development process. It helps in understanding the structural requirements for potent activity and guides the design of next-generation molecules with improved therapeutic profiles. abjournals.org

Q & A

Q. What are the key synthetic methodologies for Imidazo-[1,2-a]quinoxaline-2-methanol, and how do experimental conditions influence product selectivity?

  • Methodological Answer : Recent advances in synthesis focus on condensation reactions between substituted quinoxalines and functionalized aldehydes or ketones. For example, highlights novel approaches such as oxidative cyclization and transition-metal-catalyzed cross-coupling to introduce methanol groups at the C2 position . Selectivity can be modulated by adjusting solvent polarity (e.g., 1,4-dioxane vs. DMF) and catalysts. demonstrates that sulfur-free conditions favor quinoxaline formation, while sulfur-containing systems promote benzimidazole derivatives, emphasizing the role of reaction environment in product distribution .

Q. How can researchers characterize the structural and electronic properties of Imidazo-[1,2-a]quinoxaline derivatives?

  • Methodological Answer : Structural validation relies on NMR (¹H/¹³C) and X-ray crystallography to confirm regioselectivity and stereochemistry. Computational tools like density functional theory (DFT) are critical for mapping electronic properties (e.g., HOMO-LUMO gaps) and predicting reactivity. emphasizes integrating quantum chemical calculations with experimental data to validate structural hypotheses . Additionally, notes that steric and electronic effects from fused imidazole rings enhance interactions with biological targets, which can be probed via spectroscopic methods .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of this compound derivatives?

  • Methodological Answer : Advanced computational workflows, such as those developed by ICReDD ( ), combine quantum mechanics (QM) calculations and machine learning to predict viable reaction pathways. For instance, QM-based transition-state analysis can identify energy barriers for key steps like cyclization or methanol group incorporation. Virtual screening of catalysts (e.g., Pd vs. Cu) and solvents reduces experimental trial-and-error. highlights AI-driven platforms like COMSOL Multiphysics for simulating reaction kinetics and optimizing parameters like temperature and pressure .

Q. What statistical experimental design (DoE) strategies are effective in optimizing reaction yields and minimizing resource waste?

  • Methodological Answer : Factorial design (e.g., 2³ full factorial) is recommended to evaluate interdependent variables such as catalyst loading, temperature, and solvent ratio. underscores the use of response surface methodology (RSM) to model nonlinear relationships and identify optimal conditions . For example, a central composite design could reduce the number of experiments by 40–60% while maximizing yield. emphasizes pre-experimental screening via Plackett-Burman designs to eliminate non-significant factors early .

Q. How can researchers resolve contradictions in reported biological activity data for Imidazo-[1,2-a]quinoxaline derivatives?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation time) or structural modifications. recommends systematic comparison of derivatives grafted with amino acids or other functional groups to isolate structure-activity relationships (SARs) . Meta-analysis of published data (e.g., IC₅₀ values) combined with molecular docking ( ) can clarify target binding affinities. For instance, steric hindrance from C2-methanol groups may reduce efficacy in certain assays, necessitating tailored derivatization .

Q. What advanced strategies enable targeted modification of this compound for enhanced bioactivity?

  • Methodological Answer : Site-selective functionalization (e.g., C4 halogenation or N-amination) can enhance pharmacokinetic properties. demonstrates that grafting amino acids at the quinoxaline core improves water solubility and target specificity . suggests comparing electronic profiles of analogs (e.g., thiazoloquinoxalines) to identify optimal substituents for specific targets like kinase inhibitors . High-throughput screening (HTS) platforms ( ) enable rapid evaluation of modified derivatives against disease-specific assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.